The Discovery and Synthesis of Tarazepide: A Technical Overview of a CCK-A Receptor Antagonist
The Discovery and Synthesis of Tarazepide: A Technical Overview of a CCK-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding the specific discovery and synthesis of Tarazepide is limited. This document summarizes the available information and provides a general context for its classification and mechanism of action. Detailed experimental protocols and extensive quantitative data for Tarazepide specifically are not readily found in published literature.
Introduction
Tarazepide (CAS 141374-81-4) is a potent and specific antagonist of the Cholecystokinin A (CCK-A) receptor.[1] It belongs to the class of N-acyl-alpha amino acids and derivatives, and more specifically, it is a 1,4-benzodiazepine derivative.[1] Developed by AbbVie, Inc., Tarazepide was investigated for potential therapeutic applications in gastrointestinal and nervous system disorders.[2] However, its development was discontinued, and it did not progress to market.[2] This document provides a technical overview of Tarazepide, focusing on its mechanism of action through the CCK-A receptor signaling pathway and what is known about its chemical properties.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | [3] |
| Molecular Formula | C₂₈H₂₄N₄O₂ | |
| Molecular Weight | 448.5 g/mol | |
| CAS Number | 141374-81-4 |
Mechanism of Action: CCK-A Receptor Antagonism
Tarazepide exerts its pharmacological effects by acting as an antagonist at the CCK-A receptor, also known as the CCK1 receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) predominantly found in the gastrointestinal tract, including the pancreas and gallbladder, as well as in certain areas of the central nervous system.
The endogenous ligand for this receptor is cholecystokinin (CCK), a peptide hormone that plays a crucial role in digestive processes, such as stimulating pancreatic enzyme secretion and gallbladder contraction. In the brain, CCK is involved in regulating appetite and anxiety.
By blocking the CCK-A receptor, Tarazepide can inhibit the physiological actions of CCK. This antagonistic activity formed the basis for its investigation into gastrointestinal and neurological disorders.
CCK-A Receptor Signaling Pathway
The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. Tarazepide, as an antagonist, prevents the initiation of this cascade.
Discovery and Synthesis
Quantitative Data
Specific quantitative data on the binding affinity (e.g., Ki or IC50 values) and efficacy of Tarazepide at the CCK-A receptor are not consistently reported in publicly accessible databases or literature.
Experimental Protocols
Detailed experimental protocols for the synthesis of Tarazepide and for the specific in vitro and in vivo assays used in its preclinical development are not available in the public domain. General methodologies for assessing CCK-A receptor antagonism would have likely been employed, such as:
-
Radioligand Binding Assays: To determine the binding affinity of Tarazepide to the CCK-A receptor, competitive binding assays using a radiolabeled CCK analog would have been performed on cell membranes expressing the receptor.
-
Functional Assays: To assess the antagonist activity, in vitro functional assays measuring the inhibition of CCK-induced downstream signaling events, such as calcium mobilization or enzyme secretion from pancreatic acinar cells, would have been conducted.
-
In Vivo Models: Preclinical in vivo studies in animal models would have been used to evaluate the pharmacokinetic profile and pharmacological effects of Tarazepide on gastrointestinal motility, pancreatic secretion, or behaviors associated with CCK signaling.
Conclusion
Tarazepide is a specific CCK-A receptor antagonist from the 1,4-benzodiazepine class that was investigated for its therapeutic potential in gastrointestinal and nervous system disorders. While its development was discontinued, its existence highlights the efforts in designing non-peptide small molecules to modulate the activity of peptide hormone receptors. The lack of detailed public information on its discovery, synthesis, and quantitative pharmacological properties underscores the challenges in retrospectively compiling comprehensive technical dossiers on compounds that did not advance to later stages of clinical development. Further investigation into historical patent literature from the developing company may yield more specific details.
